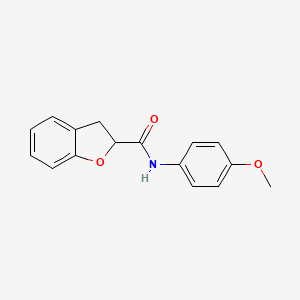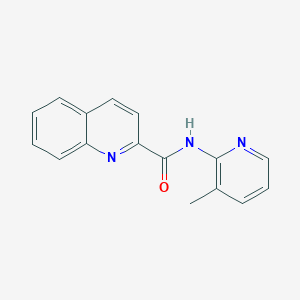![molecular formula C14H18N2O2 B7465396 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465396.png)
3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. It is commonly known as MPMD or Ro 20-1724. This compound has been extensively studied for its potential applications in the field of scientific research, particularly in the study of cyclic nucleotide phosphodiesterases (PDEs).
Mécanisme D'action
The mechanism of action of 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione involves the inhibition of 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione, which leads to an increase in intracellular levels of cAMP and cGMP. This, in turn, leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione are diverse and depend on the specific PDE isoform that is inhibited. Some of the effects that have been observed include vasodilation, inhibition of platelet aggregation, anti-inflammatory effects, and modulation of immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione in lab experiments is its potent and selective inhibition of 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione. This makes it a valuable tool for studying the role of 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in experimental settings.
Orientations Futures
There are several future directions for research on 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione. One potential direction is the development of new analogs with improved selectivity and potency for specific PDE isoforms. Another direction is the investigation of the role of 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione in various disease states, such as cancer, cardiovascular disease, and neurological disorders. Additionally, the use of 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione as a therapeutic agent for these conditions could also be explored.
Méthodes De Synthèse
The synthesis of 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione involves the reaction of 4-methylbenzylamine with ethyl acetoacetate in the presence of sodium ethoxide to form 4-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 3-(4-methylphenyl)-5-propan-2-ylimidazolidine-2,4-dione.
Applications De Recherche Scientifique
3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione has been extensively studied for its potential applications in the field of scientific research. It is a potent and selective inhibitor of cyclic nucleotide phosphodiesterases (3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione), which are enzymes that play a key role in the regulation of intracellular levels of cyclic nucleotides such as cAMP and cGMP.
Propriétés
IUPAC Name |
3-[(4-methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)12-13(17)16(14(18)15-12)8-11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTUTSLFWASAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(NC2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7465313.png)

![N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465337.png)
![2-(2,4-dichlorophenyl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7465341.png)
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7465345.png)
![5-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465349.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B7465355.png)
![1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol](/img/structure/B7465362.png)
![3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465367.png)


![methyl 2-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B7465383.png)
![Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7465388.png)
